3-Fluoro-2-(1H-pyrazol-1-YL)benzaldehyde
Overview
Description
“3-Fluoro-2-(1H-pyrazol-1-YL)benzaldehyde” is a chemical compound with the CAS Number: 1214622-47-5. It has a linear formula of C10H7FN2O .
Molecular Structure Analysis
The molecular structure of “3-Fluoro-2-(1H-pyrazol-1-YL)benzaldehyde” can be represented by the InChI Code: 1S/C10H7FN2O/c11-9-4-1-3-8(7-14)10(9)13-6-2-5-12-13/h1-7H . The molecular weight of this compound is 190.18 .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Fluoro-2-(1H-pyrazol-1-YL)benzaldehyde” include its molecular weight (190.18) and its linear formula (C10H7FN2O) .Scientific Research Applications
Synthesis of Novel Compounds and Derivatives :
- 3-Fluoro-2-(1H-pyrazol-1-YL)benzaldehyde has been utilized in the synthesis of new pyrazole-4-carbonitrile derivatives. These compounds, derived from aldol condensation, have potential applications in the field of chemical intermediates (Ali et al., 2016).
Development of Fluorescent Chemosensors :
- The compound has been involved in creating novel pyrazoline derivatives which act as fluorescent chemosensors. These are particularly effective in detecting Fe3+ metal ions, showcasing their potential in analytical chemistry applications (Khan, 2020).
Antimicrobial Activity Studies :
- It's used in synthesizing various Schiff's base, azetidinones, and thiazolidinones, which have shown considerable antimicrobial activity. This indicates its role in developing new antimicrobial agents (Mistry et al., 2016).
Crystal Structure Analysis :
- Studies have been conducted on the crystal structures of N-substituted pyrazolines, which include derivatives of 3-Fluoro-2-(1H-pyrazol-1-YL)benzaldehyde. This is significant for understanding molecular configurations and their applications in material science (Loh et al., 2013).
Cytotoxicity and Tumor Studies :
- Research has been done on benzofuran-2-yl pyrazole pyrimidine derivatives synthesized from compounds like 3-Fluoro-2-(1H-pyrazol-1-YL)benzaldehyde, focusing on their antitumor activity and potential as thymidylate synthase inhibitors (El-Zahar et al., 2011).
Development of Heterocyclic Compounds for Pharmacological Use :
- The compound has been used to synthesize hydrazone derivatives containing pyrazole rings, which displayed moderate fungicidal activity. This suggests its utility in creating new pharmacological agents (Yang, 2008).
Future Directions
properties
IUPAC Name |
3-fluoro-2-pyrazol-1-ylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O/c11-9-4-1-3-8(7-14)10(9)13-6-2-5-12-13/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGUYRVJKYRLIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)N2C=CC=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401277262 | |
Record name | 3-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401277262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-2-(1H-pyrazol-1-YL)benzaldehyde | |
CAS RN |
1214622-47-5 | |
Record name | 3-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1214622-47-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401277262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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